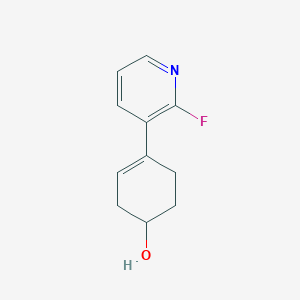
4-(2-Fluoropyridin-3-YL)cyclohex-3-enol
Cat. No. B8508089
M. Wt: 193.22 g/mol
InChI Key: INSZJXTZJHWSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08637500B2
Procedure details


To a 25 mL microwave vial was added potassium phosphate tribasic (0.354 mL, 4.27 mmol), PdCl2(AmPhos) (0.121 g, 0.171 mmol), 4-(tert-butyldimethylsilyloxy)cyclohex-1-enyl trifluoromethanesulfonate (0.616 g, 1.710 mmol), and 2-fluoropyridin-3-ylboronic acid (0.265 g, 1.881 mmol) before evacuating and backfilling with nitrogen (3×). A mixed solvent of Dioxane (7.12 mL):water (1.425 mL) was added, and the contents were irradiated at 150° C. for 30 minutes in an Initiator microwave reactor (Personal Chemistry, Biotage AB, Inc., Upssala, Sweden). The biphasic solution was diluted with water and extracted with DCM (3×25 mL) before drying over sodium sulfate, filtering, and concentrating under reduced pressure to a dark brown residue. The residue was taken up in 5 mL DCM and applied directly to silica (0 to 70% ethyl acetate/hexanes for followed by 5 to 10% MeOH/DCM). The resulting yellow oil was taken forward without further manipulation.
Name
potassium phosphate tribasic
Quantity
0.354 mL
Type
reactant
Reaction Step One

[Compound]
Name
PdCl2(AmPhos)
Quantity
0.121 g
Type
reactant
Reaction Step One

Quantity
0.616 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[O-]P([O-])([O-])=O.[K+].[K+].[K+].FC(F)(F)S(O[C:15]1[CH2:20][CH2:19][CH:18]([O:21][Si](C(C)(C)C)(C)C)[CH2:17][CH:16]=1)(=O)=O.[F:31][C:32]1[C:37](B(O)O)=[CH:36][CH:35]=[CH:34][N:33]=1>>[F:31][C:32]1[C:37]([C:15]2[CH2:20][CH2:19][CH:18]([OH:21])[CH2:17][CH:16]=2)=[CH:36][CH:35]=[CH:34][N:33]=1 |f:0.1.2.3|
|
Inputs


Step One
|
Name
|
potassium phosphate tribasic
|
|
Quantity
|
0.354 mL
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
[Compound]
|
Name
|
PdCl2(AmPhos)
|
|
Quantity
|
0.121 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.616 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)OC1=CCC(CC1)O[Si](C)(C)C(C)(C)C)(F)F
|
|
Name
|
|
|
Quantity
|
0.265 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=NC=CC=C1B(O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
before evacuating
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixed solvent of Dioxane (7.12 mL):water (1.425 mL) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the contents were irradiated at 150° C. for 30 minutes in an Initiator microwave reactor (Personal Chemistry, Biotage AB, Inc., Upssala, Sweden)
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The biphasic solution was diluted with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM (3×25 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
before drying over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtering
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrating under reduced pressure to a dark brown residue
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=NC=CC=C1C1=CCC(CC1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
